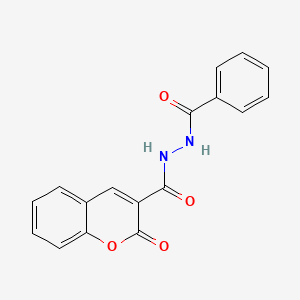

N'-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

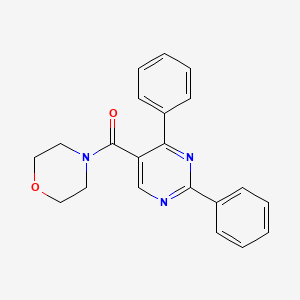

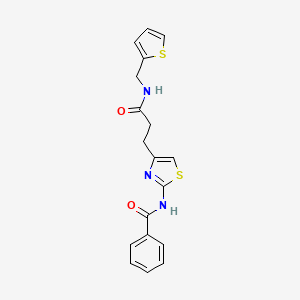

N'-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide is a useful research compound. Its molecular formula is C17H12N2O4 and its molecular weight is 308.293. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensing

N'-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide has been utilized in the synthesis of fluorescent probes for metal ion detection. A study by Karaoğlu, Yılmaz, and Menteşe (2017) described the creation of coumarin-based fluorescence probes, including N'-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide. These probes exhibited a specific turn-off fluorescence response to Cu2+ ions, demonstrating their potential as selective and sensitive sensors for copper ions in water samples (Karaoğlu, Yılmaz, & Menteşe, 2017).

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant properties of derivatives of this compound. T.C, Jainey, Kumar, and Revanasiddappa (2021) synthesized novel 1,3,4-oxadiazole derivatives using this compound and evaluated them for anticonvulsant activity, indicating its application in pharmacological research (T.C, Jainey, Kumar, & Revanasiddappa, 2021).

Structural Studies and Crystallography

Baumer, Kovalenko, Sytnyk, and Chernykh (2004) utilized N'-benzoyl-7-hydroxy-6-hexyl-2-oxo-2H-chromene-3-carbohydrazide in structural studies. Their research led to the formation of a triazole derivative of a 3-substituted chromenone, contributing to the field of crystallography (Baumer, Kovalenko, Sytnyk, & Chernykh, 2004).

Synthesis of Triazol-Thioether Hybrid Molecules

Yılmaz and Menteşe (2017) reported the synthesis of N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides. This research highlights the use of this compound in creating hybrid molecules with potential applications in medicinal chemistry and materials science (Yılmaz & Menteşe, 2017).

Cytotoxic Activity

Gomha and Khalil (2012) demonstrated the use of this compound in synthesizing novel thiazole derivatives. These compounds were evaluated for their cytotoxic activity, particularly against HaCaT cells (human keratinocytes), indicating its relevance in cancer research and drug development (Gomha & Khalil, 2012).

Mechanism of Action

Target of Action

The primary target of N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide is HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for the development of new drugs .

Mode of Action

N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide interacts with HIV-1 IN by binding to the active pocket of the enzyme . This interaction inhibits the enzyme’s activity, thereby preventing the integration of the viral DNA into the host genome .

Biochemical Pathways

The inhibition of HIV-1 IN disrupts the viral replication cycle. Without the ability to integrate its DNA into the host genome, the virus cannot replicate and produce new virions . This disruption of the viral life cycle effectively reduces the viral load and slows down the progression of the disease .

Result of Action

The molecular and cellular effects of N’-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide’s action include the inhibition of HIV-1 IN and the subsequent reduction in viral replication . This leads to a decrease in the viral load, which can slow the progression of HIV/AIDS .

Properties

IUPAC Name |

N'-benzoyl-2-oxochromene-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-15(11-6-2-1-3-7-11)18-19-16(21)13-10-12-8-4-5-9-14(12)23-17(13)22/h1-10H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAFFXZDEXPSNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330955 |

Source

|

| Record name | N'-benzoyl-2-oxochromene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726229 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

142818-66-4 |

Source

|

| Record name | N'-benzoyl-2-oxochromene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808207.png)

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2808208.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2808210.png)

![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2808217.png)

![4-(4-Bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2808224.png)